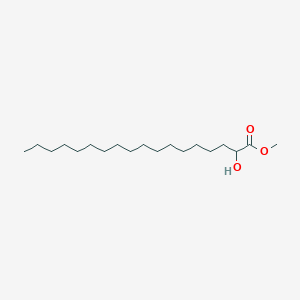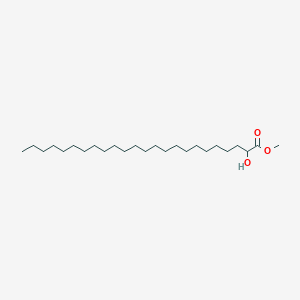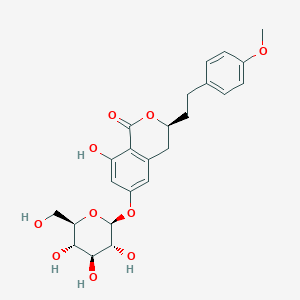![molecular formula C22H12F6O6S2 B164465 (R)-[1,1'-ビナフチル]-2,2'-ジイルビス(トリフルオロメタンスルホナート) CAS No. 128575-34-8](/img/structure/B164465.png)
(R)-[1,1'-ビナフチル]-2,2'-ジイルビス(トリフルオロメタンスルホナート)
概要
説明
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is a chiral compound widely used in enantioselective synthesis. It is known for its high yield and enantioselective results, making it a valuable ligand in various chemical reactions. The compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with each ring substituted by a trifluoromethanesulfonate group.
科学的研究の応用
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in the formation of enantioselective catalysts.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs with specific chiral properties.
Industry: Applied in the production of fine chemicals and materials with precise chiral configurations.
作用機序
Target of Action
The primary target of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is the formation of enantioselective supramolecular gels . This compound is known to interact with one enantiomer of chiral amines, specifically 1,1’-binaphthalene-2,2’-diamine .
Mode of Action
The compound interacts with its targets through intermolecular hydrogen bonds , π–π stacking , and chirality-induced interactions . These interactions lead to the enantioselective self-assembly of the compound to form a gel or solution .
Biochemical Pathways
The compound’s ability to form enantioselective supramolecular gels suggests it may influence pathways related tochiral recognition and self-assembly .
Pharmacokinetics
Given its use in research settings , it’s likely that these properties are carefully controlled to ensure optimal bioavailability.
Result of Action
The result of the compound’s action is the formation of enantioselective supramolecular gels . This can be visually observed and is highly selective, with little interference from similar organic compounds and common cations and anions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) typically involves the triflation of 1,1’-bi-2-naphthol (BINOL). One common method includes the use of trifluoromethanesulfonic acid (TfOH) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) in dichloromethane (CH2Cl2) under nitrogen atmosphere . The reaction is carried out at room temperature and involves the following steps:
- BINOL is dissolved in CH2Cl2.
- TfOH and DIH are added to the solution.
- The mixture is stirred at room temperature for several hours.
- The reaction is quenched with saturated sodium sulfite solution and extracted with CH2Cl2.
- The organic layer is dried over magnesium sulfate and concentrated under vacuum to obtain the product.
Industrial Production Methods
Industrial production of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be substituted by other nucleophiles, such as amines or phosphines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of metal catalysts.
Cyclometalation: The compound can form complexes with metals, which are useful in catalytic applications.
Common Reagents and Conditions
Common reagents used in reactions with ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) include:
Nucleophiles: Amines, phosphines, and other nucleophiles for substitution reactions.
Metal Catalysts: Iridium, palladium, and other transition metals for redox and cyclometalation reactions.
Solvents: Dichloromethane, acetonitrile, and other organic solvents.
Major Products
The major products formed from reactions involving ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) depend on the specific reaction conditions and reagents used. Common products include substituted binaphthyl derivatives and metal complexes.
類似化合物との比較
Similar Compounds
®-[1,1’-Binaphthalene]-2,2’-diol (BINOL): A precursor to ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) and widely used as a chiral ligand.
®-[1,1’-Binaphthalene]-2,2’-diyl bis(diphenylphosphine): Another chiral ligand used in asymmetric synthesis.
Uniqueness
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is unique due to its high enantioselectivity and ability to form stable metal complexes. Its trifluoromethanesulfonate groups provide additional stability and reactivity compared to other similar compounds.
特性
IUPAC Name |
[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLCOSEYYZULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155257 | |
| Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128544-05-8, 128575-34-8, 126613-06-7 | |
| Record name | (S)-BINOL bis(triflate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128544-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128575-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126613-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126613067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)




